7-bromo-N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
7-bromo-N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Bromination: The starting material, 4H-chromene-2-carboxamide, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 7th position.
Ethoxylation: The brominated intermediate is then reacted with 2-ethoxyphenylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
7-bromo-N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors involved in inflammatory or cancer pathways, leading to modulation of these processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-bromo-4H-chromene-2-carboxamide: Lacks the ethoxyphenyl group.
N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the bromine atom.
4-oxo-4H-chromene-2-carboxamide: Lacks both the bromine atom and the ethoxyphenyl group.
Uniqueness
7-bromo-N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both the bromine atom and the ethoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H14BrNO4 |
---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
7-bromo-N-(2-ethoxyphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14BrNO4/c1-2-23-15-6-4-3-5-13(15)20-18(22)17-10-14(21)12-8-7-11(19)9-16(12)24-17/h3-10H,2H2,1H3,(H,20,22) |
InChI Key |
MMBGDKOGWLPEGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br |
Origin of Product |
United States |
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